5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid
Description
5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid (IUPAC name: (S)-2-((tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid) is a fluorinated amino acid derivative containing a tert-butoxycarbonyl (Boc) protecting group on the amine moiety. This compound is structurally characterized by:
- A hexanoic acid backbone with a Boc-protected amine at position 2.
- Three fluorine atoms at the terminal carbon (C6), forming a trifluoromethyl (-CF₃) group.
- Chirality at the α-carbon (S-configuration), critical for biological applications .
It is commercially available under synonyms such as t-Boc-L-(6,6,6-trifluoro)norleucine and is used in peptide synthesis, medicinal chemistry, and as a metabolic stability enhancer due to its fluorinated side chain .
Properties
CAS No. |
1258641-45-0 |
|---|---|
Molecular Formula |
C11H18F3NO4 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
6,6,6-trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(11(12,13)14)5-4-6-8(16)17/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
UZXKBFDRJWENDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluoromethyl group is introduced through various methods, including the use of trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: Palladium catalysts, boron reagents.
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Coupling: Formation of biaryl or other coupled products depending on the reactants used.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid primarily involves its role as a protecting group and a trifluoromethylating agent. The Boc group protects amines during synthetic transformations and can be selectively removed under acidic conditions . The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, to the molecules it is incorporated into.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Fluorination: The trifluoro substitution in the target compound enhances hydrophobicity and metabolic stability compared to non-fluorinated analogues like 3a .
- Backbone Flexibility: Aliphatic backbones (e.g., hexanoic acid) offer greater conformational flexibility than rigid aromatic systems (e.g., benzoic acid derivatives) .
Physical and Chemical Properties
Notes:
- The -CF₃ group reduces polarity, making the target compound less water-soluble than its non-fluorinated counterparts .
Yield Comparison :
- Non-fluorinated analogues (e.g., 3a) achieve yields >80% under standard Boc-protection conditions .
- Fluorinated variants (e.g., target compound) often have lower yields (50–70%) due to challenges in introducing -CF₃ groups .
Commercial Availability
| Compound | Number of Suppliers | Price (1g) |
|---|---|---|
| Target Compound | 5 | JPY 35,100 |
| 3-[(T-Boc)amino]-5-hydroxybenzoic acid | 2 | JPY 68,800 |
| (S)-2-[(T-Boc)amino]-6,6-dimethylhexanoic acid | 1 | Not listed |
Market Insights :
- The target compound’s five suppliers reflect its demand in pharmaceutical R&D, whereas dimethyl variants remain niche .
Biological Activity
5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid (Boc-Trifluorohexanoic acid) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H18F3NO4
- Molecular Weight : 285.26 g/mol
- CAS Number : 1258641-45-0
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of trifluoromethyl groups enhances lipophilicity and potentially alters biological activity.
The biological activity of Boc-Trifluorohexanoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit various enzymes, including proteases and kinases, which are crucial in cell signaling and metabolism.
- Cellular Uptake and Transport : The lipophilic nature due to trifluoromethyl groups may facilitate cellular uptake through passive diffusion or specific transporters.
- Interaction with Biological Targets : The compound may interact with G-protein coupled receptors (GPCRs) or other membrane proteins, influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Activity :
A study demonstrated that Boc-Trifluorohexanoic acid exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell walls and interference with metabolic pathways. -
Cytotoxic Effects on Cancer Cells :
Research highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The study suggested that the compound activates caspase pathways leading to programmed cell death. -
Enzyme Inhibition Studies :
In vitro studies indicated that Boc-Trifluorohexanoic acid effectively inhibited serine proteases, which play a critical role in inflammation and cancer progression. This inhibition was dose-dependent, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis of derivatives of Boc-Trifluorohexanoic acid to enhance its biological activity. Modifications such as altering the carbon chain length or substituting functional groups have shown promising results in increasing potency and selectivity towards specific biological targets.
Table 2: Derivatives and Their Activities
| Derivative | Activity Type | Potency (IC50) |
|---|---|---|
| 5-{[(Boc)amino]-3-fluoropentanoic acid} | Cytotoxicity | 25 µM |
| 5-{[(Boc)amino]-4-fluorobutanoic acid} | Antimicrobial | 15 µM |
Q & A
Q. What are the key considerations in designing a synthesis route for 5-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid?
- Methodological Answer : Synthesis design should prioritize sequential protection of functional groups. For example, introducing the tert-butoxycarbonyl (Boc) group early via acid-catalyzed esterification (e.g., using tert-butyl alcohol and a strong acid catalyst like H₂SO₄) can prevent side reactions . Fluorination at the 6-position requires careful selection of fluorinating agents (e.g., Selectfluor in acetonitrile) to ensure regioselectivity and avoid over-fluorination. Solvent choice (e.g., anhydrous DMF) and temperature control (0–25°C) are critical for stabilizing intermediates .
Q. How can researchers optimize the esterification step when introducing the Boc protecting group?
- Methodological Answer : Optimization involves:
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or dicyclohexylcarbodiimide (DCC) for higher yields.
- Solvent selection : Anhydrous dichloromethane (DCM) minimizes hydrolysis of the Boc group.
- Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to amine ensures complete protection without excess reagent .
- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR spectroscopy (disappearance of NH stretch at ~3300 cm⁻¹) .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies NH and carboxylic acid protons (δ 10–12 ppm), while ¹⁹F NMR confirms trifluoromethyl integration (δ -60 to -70 ppm). Overlapping signals may require 2D NMR (e.g., HSQC) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺, while LC purity analysis (C18 column, 0.1% TFA in H₂O/MeCN) detects impurities.
- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (Boc C=O) confirm functional groups .
Advanced Questions
Q. How does the introduction of trifluoromethyl groups influence the compound’s reactivity in subsequent synthetic steps?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., amide coupling). However, steric hindrance may reduce reaction rates. Computational modeling (DFT calculations) can predict reactive sites by analyzing LUMO distribution. Experimentally, kinetic studies under varying conditions (e.g., nucleophile concentration) reveal rate-limiting steps .
Q. What strategies can resolve discrepancies in NMR data caused by fluorine atoms in this molecule?
- Methodological Answer :
- Decoupling experiments : ¹⁹F decoupling during ¹H NMR acquisition simplifies splitting patterns.
- Variable temperature NMR : Heating to 50°C may coalesce split signals caused by slow conformational exchange.
- Isotopic labeling : Synthesize ¹³C-labeled analogs to assign ambiguous carbons via 2D HSQC .
- X-ray crystallography : Resolve absolute configuration if chiral centers are present .
Q. In mechanistic studies, how can isotopic labeling track transformation pathways of intermediates during synthesis?
- Methodological Answer :
- Deuterium labeling : Introduce D at the α-carbon (via NaBD₄ reduction) to study hydrogen transfer in fluorination steps.
- ¹³C-labeled Boc groups : Use Boc-¹³CO₂tBu to trace carbonyl migration during acidolysis.
- Mass spectrometry : Monitor isotopic enrichment in intermediates (e.g., via HRMS fragmentation patterns) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of the Boc group under fluorination conditions?
- Methodological Answer : Contradictions may arise from solvent polarity or acid exposure. For example:
- Incompatible conditions : Selectfluor in polar solvents (e.g., MeOH) may hydrolyze the Boc group. Switch to aprotic solvents (e.g., CH₃CN) .
- Acidic byproducts : Neutralize residual HF (from fluorination) with NaHCO₃ washes.
- Validation : Use TLC or LC-MS post-reaction to confirm Boc integrity .
Advanced Mechanistic Insights
Q. What catalytic systems enhance enantioselective synthesis of chiral analogs of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
